(7,8-Difluoroquinolin-3-yl)boronic acid
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Overview
Description
(7,8-Difluoroquinolin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C9H6BF2NO2. It is a fluorinated quinoline compound, which is part of a broader class of boronic acids known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-Difluoroquinolin-3-yl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the reaction of 7,8-difluoroquinoline with a boronic ester under controlled conditions . The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general principles of large-scale boronic acid synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for higher yields and purity, are likely applicable .
Chemical Reactions Analysis
Types of Reactions
(7,8-Difluoroquinolin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: Boronic acids can be oxidized to form boronic esters or boric acids.
Substitution: The fluorine atoms in the quinoline ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions involving the fluorine atoms.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Boronic Esters: Resulting from oxidation reactions.
Substituted Quinoline Derivatives: From nucleophilic substitution.
Scientific Research Applications
(7,8-Difluoroquinolin-3-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (7,8-Difluoroquinolin-3-yl)boronic acid in chemical reactions involves the formation of a boronate complex, which facilitates the transfer of organic groups in Suzuki-Miyaura coupling . In biological systems, the compound may interact with enzymes and other proteins, potentially inhibiting their activity by binding to active sites or altering their conformation .
Comparison with Similar Compounds
Similar Compounds
(8-Fluoroquinolin-3-yl)boronic acid: Another fluorinated quinoline boronic acid with similar reactivity but different substitution patterns.
(7-Fluoroquinolin-3-yl)boronic acid: Similar structure but with only one fluorine atom.
Uniqueness
(7,8-Difluoroquinolin-3-yl)boronic acid is unique due to the presence of two fluorine atoms on the quinoline ring, which can influence its reactivity and the types of reactions it undergoes. This dual fluorination can enhance its biological activity and make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H6BF2NO2 |
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Molecular Weight |
208.96 g/mol |
IUPAC Name |
(7,8-difluoroquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C9H6BF2NO2/c11-7-2-1-5-3-6(10(14)15)4-13-9(5)8(7)12/h1-4,14-15H |
InChI Key |
UVVRLWBOYVLGNB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C(=C(C=C2)F)F)N=C1)(O)O |
Origin of Product |
United States |
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